molecular formula C8H8N2O B13907208 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol

1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol

Cat. No.: B13907208
M. Wt: 148.16 g/mol
InChI Key: VFXBRYJIFOOGTG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a hydroxymethyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include signal transduction pathways, such as the inhibition of kinase activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    1H-Pyrrolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings.

Uniqueness: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is unique due to its specific substitution at the fourth position with a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the design of novel pharmaceuticals and research chemicals .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-4,9,11H,5H2

InChI Key

VFXBRYJIFOOGTG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2)CO

Origin of Product

United States

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